molecular formula C13H17BrO B13489401 1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene

1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene

Cat. No.: B13489401
M. Wt: 269.18 g/mol
InChI Key: IHNNCCMZEHPMQT-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the free radical bromination of a suitable precursor, such as 1-cyclobutoxy-2-methylbenzene, using bromine or N-bromosuccinimide (NBS) under light or heat to initiate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in the corresponding alkane.

Scientific Research Applications

1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-1-cyclobutoxyethyl)-2-methylbenzene is unique due to the presence of the cyclobutoxy group, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromo-1-cyclobutyloxyethyl)-2-methylbenzene

InChI

InChI=1S/C13H17BrO/c1-10-5-2-3-8-12(10)13(9-14)15-11-6-4-7-11/h2-3,5,8,11,13H,4,6-7,9H2,1H3

InChI Key

IHNNCCMZEHPMQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OC2CCC2

Origin of Product

United States

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